

Crystal structure of 3,4-Dimethyl-benzamidine

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Compound of Interest

Compound Name: 3,4-Dimethyl-benzamidine

Cat. No.: B1609419

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An In-Depth Technical Guide to the Prospective Crystal Structure of **3,4-Dimethyl-benzamidine** for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethyl-benzamidine is a significant molecule in biochemical research and pharmaceutical development, primarily recognized for its role as a serine protease inhibitor.[1] Understanding its three-dimensional structure is paramount for designing more potent and selective drug candidates. This guide provides a comprehensive overview of the anticipated crystal structure of **3,4-Dimethyl-benzamidine**, details robust experimental protocols for its synthesis and crystallization, and outlines the subsequent steps for its structural elucidation via single-crystal X-ray diffraction. While a definitive published crystal structure for **3,4-Dimethyl-benzamidine** is not currently available in public databases, this document serves as a technical roadmap for researchers aiming to determine it.

Introduction: The Significance of Benzamidine Scaffolds in Drug Discovery

Benzamidine and its derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their ability to act as competitive inhibitors of serine proteases.[1] These enzymes play crucial roles in a multitude of physiological processes, and their dysregulation is implicated in various diseases, including cancer and cardiovascular disorders.[1] The amidine group of benzamidines can form strong hydrogen bonds with the catalytic residues in the active site of these enzymes, leading to their inhibition.[2]

3,4-Dimethyl-benzamidine, with its substituted phenyl ring, offers a scaffold for further chemical modification to enhance binding affinity and selectivity for specific protease targets. A detailed understanding of its crystal structure would provide invaluable insights into its molecular geometry, intermolecular interactions, and packing in the solid state. This knowledge is a cornerstone for structure-based drug design, enabling the rational development of next-generation therapeutics.

Physicochemical Properties and Predicted Structural Features

While the definitive crystal structure is yet to be determined, we can infer several key properties and structural features of **3,4-Dimethyl-benzamidine**.

Property	Value	Source
Molecular Formula	C9H12N2	[1]
Molecular Weight	149.19 g/mol	[3]
Appearance	White to off-white crystalline powder	[1]
Melting Point	189-193 °C (as hydrochloride salt)	[1]
CAS Number	112072-09-0 (as hydrochloride salt)	[1]

The presence of the amidine group suggests a high propensity for hydrogen bond formation, which will likely dominate the crystal packing. The dimethyl-substituted phenyl ring will influence the overall shape and steric interactions of the molecule.

Experimental Protocols: From Synthesis to Single Crystals

Synthesis of 3,4-Dimethyl-benzamidine Hydrochloride

A common route for the synthesis of benzamidines involves the conversion of the corresponding nitrile. The following is a robust, two-step protocol for the synthesis of **3,4-Dimethyl-benzamidine** hydrochloride.

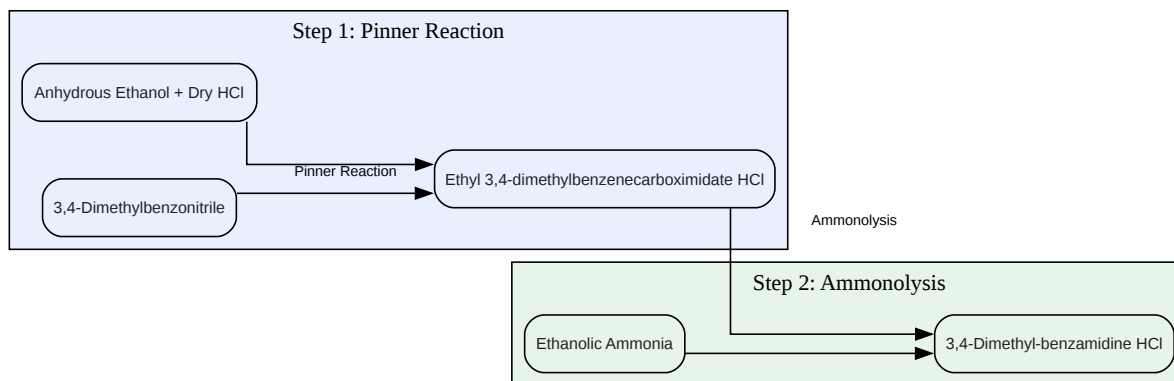
Step 1: Formation of the Ethyl Imidate Hydrochloride This step involves the Pinner reaction, where a nitrile reacts with an alcohol in the presence of hydrogen chloride.

- Materials: 3,4-Dimethylbenzonitrile, anhydrous ethanol, dry hydrogen chloride gas.
- Procedure:
 - Dissolve 3,4-Dimethylbenzonitrile in an excess of anhydrous ethanol in a round-bottom flask equipped with a calcium chloride drying tube.
 - Cool the solution in an ice bath.
 - Bubble dry hydrogen chloride gas through the solution with stirring.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Once the reaction is complete, remove the solvent under reduced pressure to yield the crude ethyl 3,4-dimethylbenzenecarboximidate hydrochloride.

Step 2: Ammonolysis to form 3,4-Dimethyl-benzamidine Hydrochloride The imidate is then converted to the corresponding amidine by reaction with ammonia.

- Materials: Ethyl 3,4-dimethylbenzenecarboximidate hydrochloride, ethanolic ammonia.
- Procedure:
 - Dissolve the crude imidate hydrochloride in a saturated solution of ammonia in ethanol.
 - Stir the mixture at room temperature.
 - Monitor the reaction by TLC.
 - Upon completion, the product, **3,4-Dimethyl-benzamidine** hydrochloride, will precipitate out of the solution.

- Filter the solid product, wash with cold ethanol, and dry under vacuum.[4]



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Caption: Synthetic workflow for **3,4-Dimethyl-benzamidine** hydrochloride.

Crystallization of 3,4-Dimethyl-benzamidine

Obtaining high-quality single crystals is often the most challenging step in structure determination.[5] Several methods can be employed for the crystallization of small organic molecules.[5][6]

Method 1: Slow Evaporation

- Principle: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.[6]
- Protocol:
 - Prepare a saturated solution of **3,4-Dimethyl-benzamidine** in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) in a clean vial.

- Loosely cap the vial to allow for slow evaporation.
- Place the vial in a vibration-free environment.
- Monitor for crystal growth over several days to weeks.

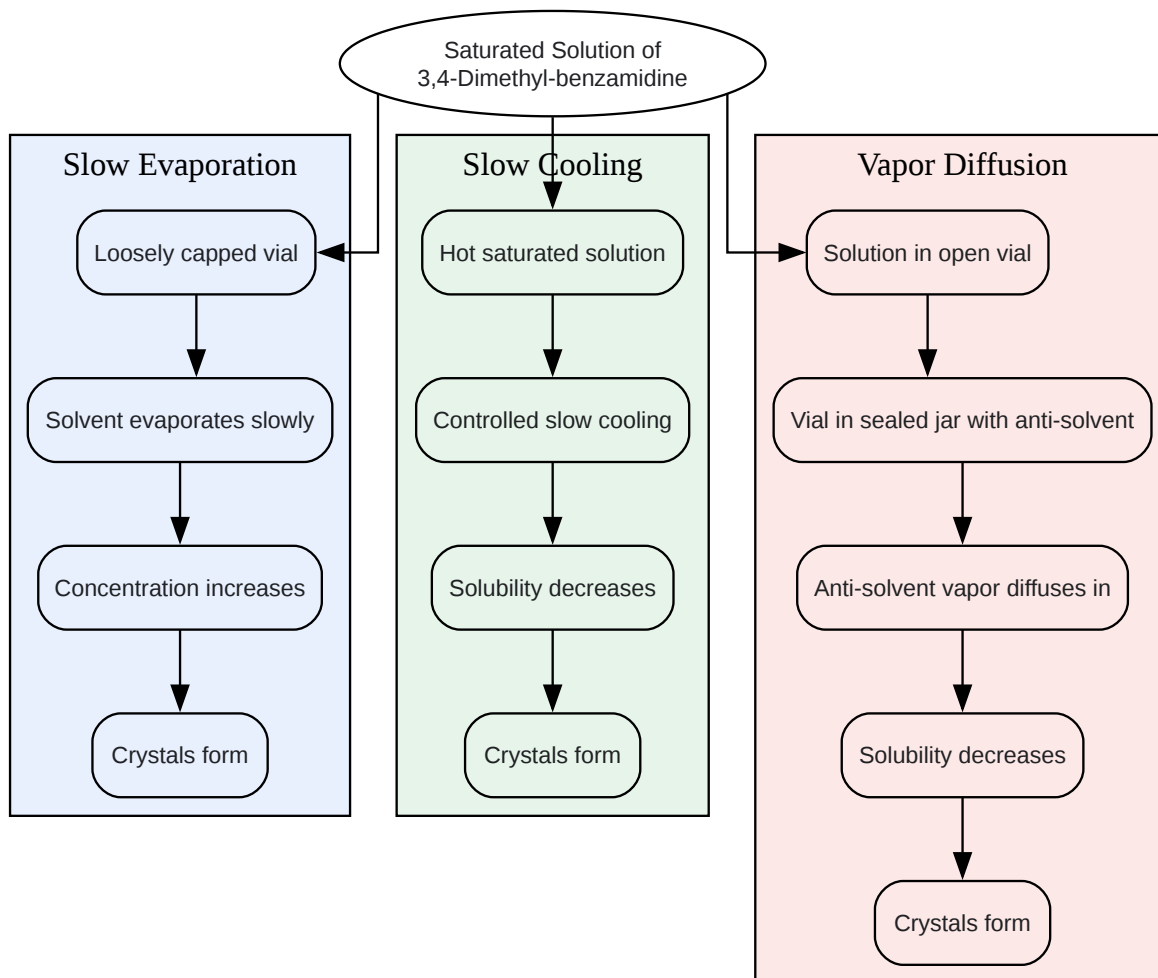
Method 2: Thermal Control (Slow Cooling)

- Principle: The solubility of most compounds increases with temperature. A hot, saturated solution is slowly cooled, causing the compound to crystallize out.[\[7\]](#)
- Protocol:
 - Prepare a saturated solution of **3,4-Dimethyl-benzamidine** in a suitable solvent at an elevated temperature.
 - Ensure all the solid has dissolved.
 - Allow the solution to cool slowly to room temperature in a controlled manner (e.g., in a Dewar flask).[\[6\]](#)
 - Further cooling in a refrigerator or freezer can promote more crystal growth.

Method 3: Vapor Diffusion

- Principle: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the compound's solubility, inducing crystallization.[\[6\]](#)
- Protocol:
 - Dissolve **3,4-Dimethyl-benzamidine** in a small volume of a solvent in which it is soluble (e.g., ethanol).
 - Place this solution in a small, open vial.

- Place the small vial inside a larger, sealed jar containing a solvent in which the compound is poorly soluble but is miscible with the first solvent (e.g., diethyl ether).
- Over time, the vapor of the precipitant will diffuse into the solution, causing crystals to form.



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